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This technical guide provides an in-depth overview of the thermodynamic properties of the
Cobalt-Hafnium (Co-Hf) binary alloy system. It is designed to be a comprehensive resource for
researchers and scientists engaged in materials science, metallurgy, and alloy development.
The document summarizes critical thermodynamic data, details the experimental and
computational methodologies used to obtain this data, and presents logical relationships within
the system through standardized diagrams.

Introduction to the Co-Hf System

The Co-Hf system is of significant interest for the development of high-performance materials,
including high-temperature structural alloys and functional materials. A thorough understanding
of its thermodynamic properties is crucial for predicting phase stability, designing new alloys,
and optimizing processing parameters. The system is characterized by several intermetallic
compounds that influence its overall behavior. A comprehensive thermodynamic assessment of
the Co-Hf system has been conducted using the CALPHAD (CALculation of PHAse Diagrams)
methodology, supported by key experimental measurements and first-principles calculations.[1]

Phase Equilibria and Intermetallic Compounds

The Co-Hf binary system contains several stable intermetallic compounds. The phase equilibria
have been investigated through various experimental techniques and computational modeling.
The established intermetallic phases include Co7Hf2, CozsHfs, CozHf, CoHf, and CoHfz. The
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stability and homogeneity ranges of these compounds have been determined through
thermodynamic modeling, which provides a satisfactory agreement with experimental data.[1]

The order-disorder transition between the B2 (CoHf) and A2 (BHf) phases is a key feature of
the system and has been accounted for in thermodynamic assessments.[1] The reaction
pathway for the formation of these stable intermetallic compounds from cobalt and hafnium
solid phases is a fundamental aspect of the system's thermodynamics.

Co (solid)

Hf (solid)
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Figure 1. Logical relationship of stable intermetallic compounds in the Co-Hf system.

Thermodynamic Data

The thermodynamic properties of the Co-Hf system have been determined through a
combination of experimental measurements and computational calculations. This integrated
approach ensures a self-consistent thermodynamic database.

Enthalpy of Formation

The standard enthalpy of formation (AfH°) is a fundamental property indicating the stability of a
compound.[2][3][4][5] For the Co-Hf system, these values have been determined using both
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first-principles calculations for compounds like Coz3Hfe and experimental calorimetry for others.

[1]

Enthalpy of Formation

Compound (AfH®) at 0 K (kJ/mol of Methodology
atoms)
Co23Hfs -35.6 First-Principles Calculations
) ] ) Drop Calorimetry (Heat
CozHf Data Not Available in Snippets
Content Measured)
) ) ) Drop Calorimetry (Heat
CoHf2 Data Not Available in Snippets
Content Measured)
Co7Hf2 Data Not Available in Snippets CALPHAD Assessment
CoHf Data Not Available in Snippets =~ CALPHAD Assessment

Note: Specific experimental values for the enthalpy of formation for all compounds were not
available in the provided search results. The table reflects the methodologies mentioned for
specific compounds.

Gibbs Free Energy

The Gibbs free energy of each phase in the Co-Hf system is described as a function of
composition and temperature using the CALPHAD approach.[1][6] The solution phases (liquid,
BCC, FCC, and HCP) are modeled with the Redlich-Kister polynomial for the excess Gibbs
energy. The intermetallic compounds with homogeneity ranges (CozHf, CoHf, and CoHf2) are
described using sublattice models.[1]

The general expression for the Gibbs energy (G) of a phase is:
G = Gref + Gideal + Gexcess
Where:

o Gref represents the Gibbs energy of the pure components.
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e Gideal is the ideal mixing contribution.

o Gexcess is the excess Gibbs energy, which accounts for non-ideal interactions and is fitted
to experimental and calculated data.

The specific optimized parameters for the Gibbs free energy expressions for each phase in the
Co-Hf system are stored in thermodynamic databases and are essential for calculating the
phase diagram and other thermodynamic properties.[1]

Experimental and Computational Protocols

A combination of experimental and computational methods is required to develop a reliable
thermodynamic database for an alloy system. The workflow typically involves sample
preparation, experimental measurements, and thermodynamic modeling.
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(DTA/DSC for Phase Transitions)

3. Computational Calculation

First-Principles (DFT)
(Enthalpy of Formation)

4. Thermodynamic Modeling

CALPHAD Assessment

(Parameter Optimization)

Thermodynamic Database
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Figure 2. General workflow for determining thermodynamic properties of an alloy system.

Drop Calorimetry

This technigque was used to measure the heat contents of the CozHf and CoHf: intermetallic
compounds from 300 to 1200 °C.[1]
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e Principle: Drop calorimetry measures the enthalpy change of a sample when it is dropped
from a known temperature (often room temperature) into a calorimeter held at a higher,
constant temperature. The heat absorbed by the sample to reach the calorimeter's

temperature is measured.
o Methodology:

o Sample Preparation: Small, solid samples of the intermetallic compound are prepared and

weighed.

o Dropping Procedure: The sample, initially at room temperature (T1), is dropped into the
calorimeter vessel which is maintained at a high temperature (T2).

o Heat Measurement: The heat flow required to bring the sample from T1 to Tz is measured
by the calorimeter's sensors. This value represents the integral of the heat capacity (Cp)
over the temperature range (T2 - T1).

o Data Analysis: By performing drops at various calorimeter temperatures (Tz), the enthalpy
increment, H(T2) - H(T1), is determined as a function of temperature. The heat capacity,
Cr(T), can then be derived by differentiating this function with respect to temperature.

First-Principles Calculations

The enthalpy of formation for the Co23Hfs compound at O K was computed using first-principles
quantum mechanical calculations based on Density Functional Theory (DFT).[1]

» Principle: DFT is a computational method used to calculate the electronic structure and total
energy of a system of atoms. The enthalpy of formation is determined by calculating the total
energy of the compound and subtracting the total energies of its constituent elements in their

reference states.
o Methodology:

o Structural Input: The crystal structure of the Coz3Hfe phase is used as the input for the

calculation.
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o Total Energy Calculation: The total electronic energy (E_total) of the Co23Hfs compound at
0 K is calculated. Similarly, the total energies of pure Co (E_Co) and pure Hf (E_Hf) in
their stable ground-state crystal structures are calculated.

o Enthalpy of Formation Calculation: The enthalpy of formation (AfH°) at O K is calculated
using the formula: AfH°(Coz23Hfs) = E_total(Co23Hfs) - 23 * E_Co - 6 * E_Hf

o Correction and Refinement: Calculations are performed with careful consideration of
parameters such as the exchange-correlation functional and k-point mesh to ensure
accuracy.

CALPHAD Modeling

The CALPHAD (CALculation of PHAse Diagrams) approach is a computational method that
uses thermodynamic models to describe the Gibbs free energy of each phase in a system.[1]

[6]

 Principle: The CALPHAD methodology combines all available experimental and theoretical
data to obtain a set of self-consistent model parameters that describe the thermodynamics of
an entire multicomponent system. The Gibbs energy of each phase is modeled as a function
of temperature, pressure, and composition.[7]

o Methodology:

o Data Collection: All available experimental data (phase equilibria, transition temperatures,
enthalpies of formation, heat capacities, etc.) and first-principles calculation results for the
Co-Hf system are collected.[6]

o Model Selection: Appropriate thermodynamic models are chosen for each phase. For
instance, the substitutional solution model for liquid and solid solutions and the sublattice
model for intermetallic compounds.

o Parameter Optimization: The adjustable parameters in the Gibbs energy models are
optimized using a least-squares fitting process to achieve the best possible fit to the
collected experimental and theoretical data.
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o Database Creation: The final set of optimized parameters constitutes the thermodynamic
database for the Co-Hf system, which can then be used to calculate phase diagrams and
other thermodynamic properties for any composition and temperature.

Conclusion

The thermodynamic properties of the Co-Hf system have been established through a robust
combination of experimental calorimetry, first-principles calculations, and the CALPHAD
modeling approach. This integrated methodology provides a self-consistent and reliable
thermodynamic database, which is indispensable for the computational design and processing
of Co-Hf-based alloys for advanced applications. The data and protocols outlined in this guide
serve as a foundational resource for further research and development in this important
materials system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15490030#thermodynamic-properties-of-the-co-hf-
system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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